Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate
Description
Properties
IUPAC Name |
methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKDYRPKMREELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate typically involves a multi-step process. One common method includes the reaction of (S)-3-methyl-3-nitro-2-((S)-1-phenylethyl)amino)butanoic acid with caesium carbonate in N,N-dimethyl-formamide, followed by sonication and subsequent reaction with methyl iodide . The reaction conditions are carefully controlled, with temperatures maintained between 10-20°C for optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylethylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 3-(1-phenylethylamino)butanoate
- Molecular Formula: C₁₃H₁₉NO₂ (vs. C₁₄H₂₀N₂O₄ for the target compound)
- Key Differences : Lacks the nitro and additional methyl group at position 3.
- Properties : LogP = 2.68 (indicative of moderate lipophilicity), PSA = 38.33 Ų (polar surface area) .
- Synthetic Relevance: Serves as a precursor for derivatives with amino and ester functionalities. The absence of nitro limits its utility in reactions requiring strong electron-withdrawing directing groups.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents under basic conditions (THF, 60°C, 27 hours) .
- Key Differences : Contains a trifluoroethyl group (strong EWG) instead of nitro, and a stereogenic center.
- Applications : The trifluoroethyl group enhances metabolic stability in pharmaceutical contexts, whereas the nitro group in the target compound may offer distinct redox properties.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Key Differences : Amide and hydroxyl groups (N,O-bidentate directing group) vs. nitro and ester functionalities. The benzamide’s directing group is optimized for metal-catalyzed C–H activation, whereas the nitro group in the target compound may favor electrophilic substitution pathways.
Comparative Data Table
Research Findings and Implications
- Reactivity: The nitro group in the target compound may enhance electrophilicity at adjacent positions, enabling regioselective transformations (e.g., nucleophilic attack or reduction to amines) compared to non-nitro analogs .
- Synthetic Challenges : Introducing nitro groups often requires harsh conditions (e.g., nitrating acids), which may complicate purification compared to the milder alkylation or amidation steps used for analogs .
Limitations and Contradictions in Evidence
- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data for the target compound are absent, limiting direct comparison .
- Reaction Scope : highlights cyclization reactions using nitro-free precursors, suggesting the target’s nitro group could alter reaction pathways (e.g., favoring different cyclization products) .
Biological Activity
Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate is a compound of interest due to its potential biological activities, including effects on various cellular pathways and its implications in pharmacological applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The compound features a nitro group, a methyl group, and an amino group attached to a butanoate backbone, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the phenylethylamine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Potential Mechanisms:
- Dopaminergic Activity : Compounds structurally related to phenylethylamine have been shown to influence dopamine levels in the brain, suggesting that this compound may enhance dopaminergic signaling.
- Inhibition of Enzymatic Activity : The nitro group may facilitate interactions with specific enzymes, potentially leading to inhibition or modulation of their activity.
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance, a study investigating the effects of related compounds on human cancer cells showed that modifications in the structure led to significant changes in cytotoxicity profiles.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15.6 |
| Control Compound | A549 (Lung Cancer) | 25.0 |
These results indicate that this compound exhibits promising cytotoxicity against lung cancer cells.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Research has indicated that compounds similar in structure can influence locomotor activity in animal models, potentially through dopaminergic pathways.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Another case study examined the locomotor effects of related compounds in rodents. It was found that administration led to increased locomotion, indicative of stimulant properties similar to amphetamines.
Discussion
The biological activity of this compound appears promising based on preliminary studies. Its potential mechanisms of action include dopaminergic modulation and cytotoxic effects against cancer cell lines. However, further research is necessary to fully elucidate its pharmacological profile and therapeutic applications.
Q & A
Q. Optimization Tips :
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may risk nitro group decomposition.
- Purification : Use reverse-phase chromatography (C18 column with acetonitrile/water gradients) to isolate polar intermediates .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitro installation | HNO₃/Ac₂O, 0°C → RT | 65 | 92% |
| Amine coupling | 1-Phenylethylamine, NaBH₃CN, MeOH | 78 | 89% |
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (LCMS) : Confirm molecular ion ([M+H]⁺ at m/z 295.2) and detect nitro-related fragments .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area) .
Advanced: How can researchers resolve contradictions in stereochemical assignments using NMR data?
Answer:
Conflicting NMR data often arise from diastereomers or rotamers. Methodological approaches include:
Variable Temperature NMR (VT-NMR) : Freeze rotameric interconversion at low temps (e.g., –40°C) to simplify splitting patterns .
Chiral Derivatization : React with a chiral auxillary (e.g., Mosher’s acid) to amplify stereochemical differences.
Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian09) .
Example Challenge :
If C-2 and C-3 methyl groups show unexpected coupling, perform NOESY to confirm spatial proximity between the nitro and phenyl groups.
Advanced: What computational methods predict the reactivity of the nitro group in further functionalization?
Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nitro reduction or nucleophilic attack.
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group as electrophilic site).
- MD Simulations : Assess steric hindrance from the 1-phenylethylamine substituent during reactions .
Key Finding :
The nitro group’s electron-withdrawing effect may destabilize adjacent esters, necessitating mild reducing agents (e.g., Zn/HOAc over LiAlH₄).
Advanced: How should researchers design bioactivity assays given potential instability of the nitro group?
Answer:
- Stability Screening : Pre-test compound integrity in assay buffers (pH 7.4, 37°C) via HPLC over 24h.
- Control Experiments : Include a nitro-free analog to distinguish bioactivity from decomposition artifacts.
- Target Selection : Prioritize nitroreductase-expressing cell lines to evaluate prodrug activation .
Advanced: What experimental strategies address low yields in the final coupling step?
Answer:
- Alternative Coupling Reagents : Replace EDCl/HOBt with DCC/DMAP for sterically hindered amines.
- Microwave Assistance : Shorten reaction times (e.g., 30 min at 100°C) to minimize side reactions.
- Protection/Deprotection : Temporarily protect the nitro group as a tert-butyl carbamate (Boc) to prevent side reactions .
Q. Yield Optimization Table :
| Condition | Coupling Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Standard | EDCl/HOBt | 25 | 45 |
| Improved | DCC/DMAP | 60 | 72 |
Basic: How can researchers ensure reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Critical Parameter Control : Document exact stoichiometry (e.g., 1.1 eq. of 1-phenylethylamine) and drying times for hygroscopic intermediates .
Advanced: What mechanistic insights explain competing pathways during nitro group reduction?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
